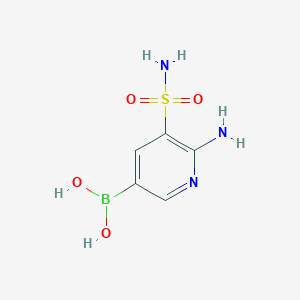
6-Amino-5-sulfamoylpyridine-3-boronic acid
Übersicht
Beschreibung
6-Amino-5-sulfamoylpyridine-3-boronic acid is a chemical compound with the molecular formula C5H8BN3O4S and a molecular weight of 217.01072 . It is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Utility in Multicomponent Reactions
6-Amino-5-sulfamoylpyridine-3-boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions. For example, it has been used in the rapid synthesis of 3-amino-imidazopyridines via microwave-assisted one-pot cyclization/Suzuki coupling. This approach emphasizes the utility of boronic acids as robust and versatile components for synthesizing diverse compound libraries. The boronate functional group demonstrates remarkable tolerance to various reaction conditions, enabling clean subsequent reactions, such as Pd(0)-catalyzed Suzuki coupling, in the presence of magnesium salts, showcasing the potential of microwave-assisted, metal-catalyzed multicomponent reactions (Dimauro & Kennedy, 2007).
Boron Neutron Capture Therapy (BNCT) Agents
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential in neutron capture therapy, a targeted cancer treatment method. Novel boronated unnatural cyclic amino acids have been synthesized with variations in molecular lipophilicity to study their biological activity, particularly for boron neutron capture therapy (BNCT). The synthesis involved preparation of alkenyl-substituted cycloalkanones, converted to amino acids via the Bucherer–Strecker reaction, demonstrating the adaptability of boronic acid derivatives in developing therapeutic agents (Kabalka, Wu, & Yao, 2008).
Construction of Boron-Based Dendritic Nanostructures
Another fascinating application involves the construction of boron-based macrocycles and dendrimers, highlighting the structural versatility of boronic acids in materials science. Aryl- and alkylboronic acids have been condensed with dihydroxypyridine to form pentameric macrocycles, where boron atoms represent chiral centers. This synthetic strategy allows for the diastereoselective assembly of functionalized boronic acids, dihydroxypyridine ligands, and amines or aldehydes, leading to dendritic nanostructures with potential applications in nanotechnology and material science (Christinat, Scopelliti, & Severin, 2007).
Fluorescent Chemosensors
Boronic acid derivatives, including those related to this compound, have been employed in the development of fluorescent chemosensors for detecting bioactive substances, vital for disease diagnosis and treatment. These sensors interact with cis-1,2- or 1,3-diol groups to form cyclic esters, serving as reporters in fluorescent sensors to probe carbohydrates and other bioactive substances. This showcases the utility of boronic acids in developing diagnostic tools and sensors for biomedical applications (Huang et al., 2012).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. In the context of Suzuki–Miyaura cross-coupling reactions, this compound is noted for its stability and tolerance to various reaction conditions .
Eigenschaften
IUPAC Name |
(6-amino-5-sulfamoylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O4S/c7-5-4(14(8,12)13)1-3(2-9-5)6(10)11/h1-2,10-11H,(H2,7,9)(H2,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJBVDPCLAKYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)S(=O)(=O)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212710 | |
| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-27-5 | |
| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


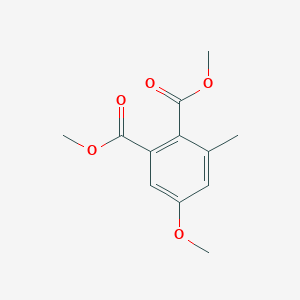
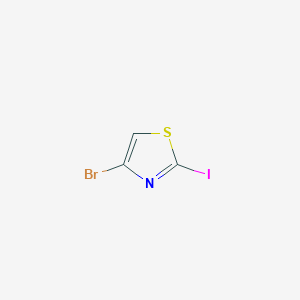
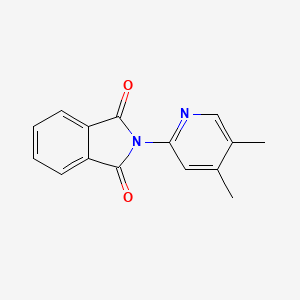

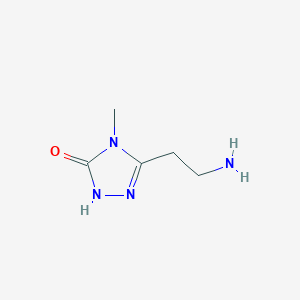

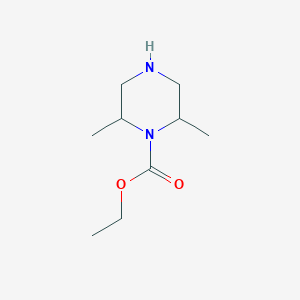


![[4-(2-Methylphenyl)oxan-4-yl]methanamine](/img/structure/B3211140.png)
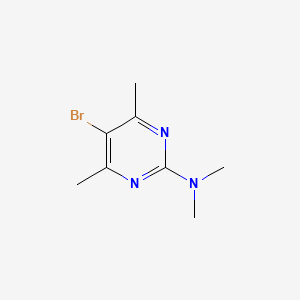
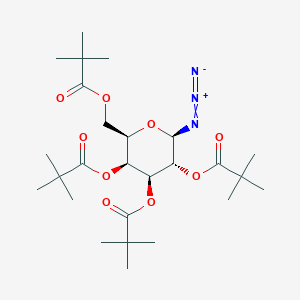
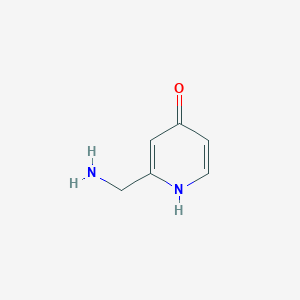
![6-Methyl-9H-pyrido[2,3-b]indole](/img/structure/B3211174.png)
